![molecular formula C16H13ClOS B13095069 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-chlorophenylpropanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3-chlorophenyl)propanoic acid with thiobenzaldehyde under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with thiobenzaldehyde in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and organic semiconductors.
作用机制
The mechanism of action of 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3-Chlorophenyl)propanoic acid, 3-(3-Chlorophenyl)propionaldehyde, and other thiobenzaldehyde derivatives.
Uniqueness: The presence of both the 3-chlorophenylpropanoyl and thiobenzaldehyde groups in a single molecule provides unique reactivity and potential for diverse applications.
属性
分子式 |
C16H13ClOS |
|---|---|
分子量 |
288.8 g/mol |
IUPAC 名称 |
2-[3-(3-chlorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-14-6-3-4-12(10-14)8-9-16(18)15-7-2-1-5-13(15)11-19/h1-7,10-11H,8-9H2 |
InChI 键 |
UPJWFSPPEZGGAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
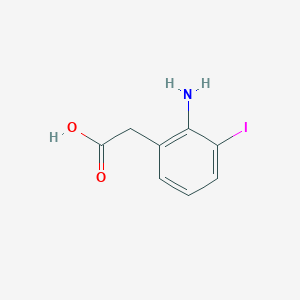

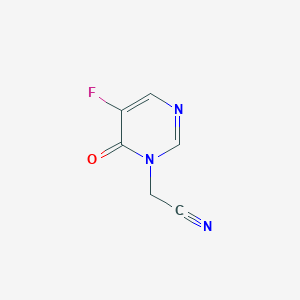
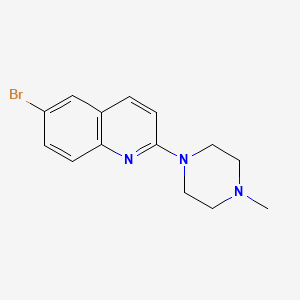
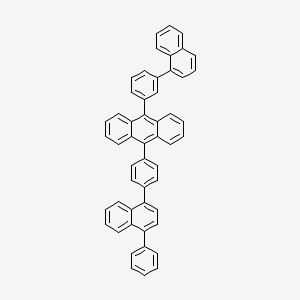
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
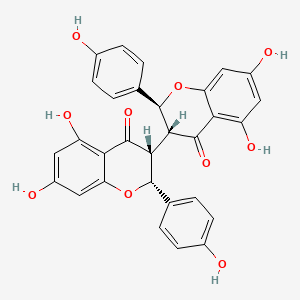
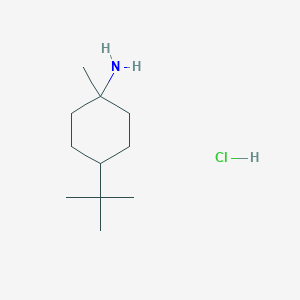
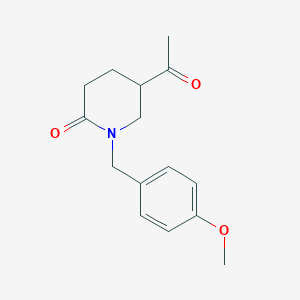
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
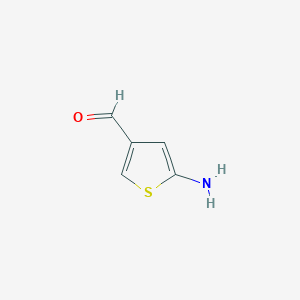
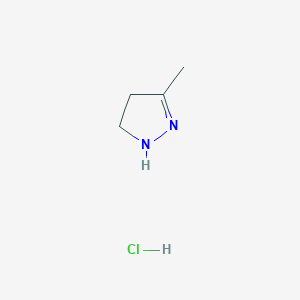
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
